molecular formula C13H17NO4 B8631282 2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]- CAS No. 89929-99-7

2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]-

Cat. No. B8631282
CAS RN: 89929-99-7
M. Wt: 251.28 g/mol
InChI Key: NHEFVHXEKGFINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]- is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89929-99-7

Product Name

2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]-

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[(2-methyl-3-nitrophenyl)methoxy]oxane

InChI

InChI=1S/C13H17NO4/c1-10-11(5-4-6-12(10)14(15)16)9-18-13-7-2-3-8-17-13/h4-6,13H,2-3,7-9H2,1H3

InChI Key

NHEFVHXEKGFINA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])COC2CCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 g (0.598 mol) of 2-methyl-3-nitrophenylmethanol, 75.5 g (0.897 mol) of dihydropyran, and 15.0 g (0.06 mol) of the pyridinium salt of 4-methylbenzenesulfonic acid in 1 L of methylene chloride was stirred at ambient temperature for 24 hours. The reaction mixture was washed with two portions of 200 mL each of a saturated aqueous solution of sodium chloride, dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The oil was subjected to column chromatography on silica gel, eluting with methylene chloride. The appropriate fractions were combined and concentrated under reduced pressure to give a residual oil. The oil was dissolved in 1 L of toluene, and was stirred in a Morton flask for 19 hours in the presence of 5 g of powdered Raney nickel. The mixture was filtered, and the filtrate concentrated under reduced pressure to give 147.8 g of 3-nitro-2-methylbenzenemethanol tetrahydropyranyl ether.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
75.5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium salt
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

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